

A Technical Guide to the Fundamental Chemistry of Tertiary Allylamines

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Compound of Interest

Compound Name: *Triallylamine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: Tertiary allylamines are a significant class of organic compounds characterized by a nitrogen atom bonded to three organic substituents, at least one of which is an allyl group ($\text{CH}_2=\text{CHCH}_2-$). This structural motif is a cornerstone in various fields, most notably in medicinal chemistry, where it is integral to the structure of several key antifungal agents.^[1] The unique reactivity of the allyl group, combined with the properties of the tertiary amine, imparts these molecules with distinct chemical and biological characteristics. This guide provides an in-depth exploration of the fundamental chemistry of tertiary allylamines, including their synthesis, physicochemical properties, reactivity, and their mechanism of action in drug development.

I. Physicochemical and Spectroscopic Properties

The properties of tertiary allylamines are dictated by the interplay between the electron-rich tertiary nitrogen center and the reactive π -system of the allyl group. Unlike primary and secondary amines, tertiary amines lack an N-H bond, which precludes their participation as hydrogen bond donors, affecting properties like boiling point and solubility. They do, however, act as hydrogen bond acceptors.

The basicity of tertiary allylamines is a key property, influenced by the electronic effects of the substituents on the nitrogen atom. The pK_a of **triallylamine**, a simple tertiary allylamine, is 8.31.^[2] This is slightly lower than many saturated tertiary alkylamines, a difference that can be attributed to the electron-withdrawing nature of the sp^2 -hybridized carbons in the allyl groups.

Table 1: Physicochemical Properties of Representative Tertiary Allylamines

Property	Triallylamine	Terbinafine
CAS Number	102-70-5	91161-71-6
Molecular Formula	C ₉ H ₁₅ N	C ₂₁ H ₂₅ N
Molecular Weight (g/mol)	137.22[2]	291.44
Boiling Point (°C)	150-151[3]	N/A
Melting Point (°C)	-70[3]	N/A (as Hydrochloride: 204-208)
Density (g/mL)	0.79 - 0.800 @ 25°C[2][3]	N/A
pKa	8.31[2]	N/A
Refractive Index (n _{20/D})	1.451[3]	N/A

Spectroscopic Characterization

The structural features of tertiary allylamines give rise to characteristic spectroscopic signatures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** In ¹H NMR spectra, the protons of the allyl group are distinctive. The vinyl protons typically appear in the 5-6 ppm region, while the allylic protons adjacent to the nitrogen appear further downfield (~3.0 ppm) compared to simple alkanes due to the deshielding effect of the nitrogen atom.[4]
- Mass Spectrometry (MS):** The most common fragmentation pathway for tertiary amines in mass spectrometry is the cleavage of the C-C bond adjacent (alpha) to the C-N bond.[4] This results in the formation of a stable, nitrogen-containing cation, which often represents the base peak in the spectrum.
- Infrared (IR) Spectroscopy:** Tertiary amines lack the characteristic N-H stretching bands seen in primary and secondary amines around 3300-3500 cm⁻¹. The key diagnostic peaks for a tertiary allylamine would be the C=C stretch of the allyl group (around 1640 cm⁻¹) and the C-N stretching vibrations.

Table 2: Typical ^1H -NMR Chemical Shifts for Tertiary Allylamine Protons

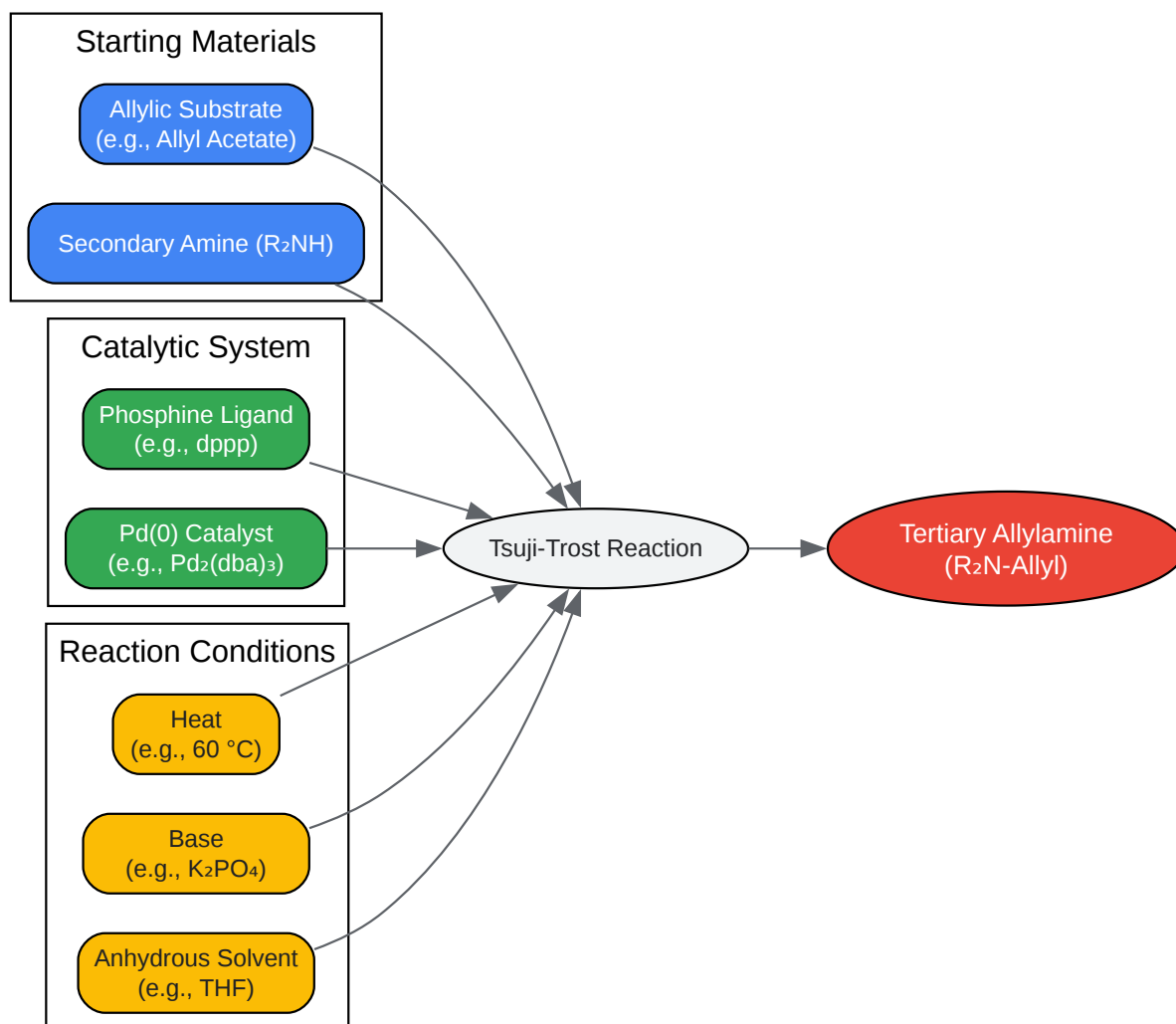
Proton Type	Structure Fragment	Typical Chemical Shift (ppm)
Allylic Protons	$-\text{N}-\text{CH}_2-\text{CH}=\text{CH}_2$	$\sim 2.8 - 3.2$
Internal Vinyl Proton	$-\text{N}-\text{CH}_2-\text{CH}=\text{CH}_2$	$\sim 5.7 - 6.0$
Terminal Vinyl Protons	$-\text{N}-\text{CH}_2-\text{CH}=\text{CH}_2$	$\sim 5.0 - 5.3$

II. Synthesis of Tertiary Allylamines

The synthesis of tertiary allylamines can be achieved through several strategic routes, often leveraging the reactivity of allylic substrates or the nucleophilicity of amines.

- **N-Alkylation:** A classical approach involves the reaction of a secondary amine with an allyl halide (e.g., allyl chloride or bromide). This is a standard $\text{S}_{\text{N}}2$ reaction. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[\[5\]](#)
- **Reductive Amination:** The reaction of a secondary amine with an α,β -unsaturated aldehyde, such as acrolein, followed by reduction is another pathway.
- **Transition Metal-Catalyzed Allylic Amination:** Modern synthetic chemistry heavily relies on transition-metal catalysis for efficient and selective C-N bond formation. The Tsuji-Trost reaction, which uses a palladium catalyst, is a powerful method for the allylation of nucleophiles, including secondary amines, to form tertiary allylamines.[\[6\]](#)[\[7\]](#) This method often provides high yields and excellent control over regioselectivity.[\[7\]](#) More recent developments include nickel-catalyzed multicomponent coupling reactions that can build complex allylic amines from simple alkenes, aldehydes, and amides in a single step.[\[8\]](#)

General Workflow: Pd-Catalyzed Allylic Amination

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Caption: A general workflow for the synthesis of tertiary allylamines via the Tsuji-Trost reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Allyl Amine

This protocol is adapted from the general procedure for the Tsuji-Trost reaction.[7]

Objective: To synthesize a tertiary allylamine from a secondary amine and an allylic acetate using a palladium catalyst.

Reagents:

- Allyl acetate (1.0 mmol)
- Secondary amine (e.g., dibenzylamine, 1.0 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
- 1,3-Bis(diphenylphosphino)propane [dppp] (0.04 mmol)
- Potassium phosphate (K₂PO₄) (1.1 mmol)
- Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (18.3 mg), dppp (16.5 mg), and anhydrous THF (5 mL).
- Stir the resulting solution at room temperature for 30 minutes. The solution should change color, indicating the formation of the active catalyst complex.
- Add the allyl acetate (e.g., 100 mg) to the reaction mixture.
- Add the secondary amine (e.g., 197 mg) and potassium phosphate (233 mg) to the flask.
- Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts.
- Rinse the filter pad with additional solvent (e.g., ethyl acetate).
- Combine the organic filtrates and evaporate the solvent under reduced pressure.

- Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure tertiary allylamine product.

III. Reactivity and Reaction Mechanisms

The reactivity of tertiary allylamines is centered on the allyl group's C=C double bond and the adjacent allylic C-H bonds, which are weakened by the adjacent π -system.

The Bond Dissociation Energy (BDE) is a critical parameter for understanding this reactivity. The BDE for an allylic C-H bond is significantly lower than that of a typical alkane C-H bond, making it susceptible to abstraction by radicals.^[9] This principle is exploited in various allylic functionalization reactions. The cleavage of the allylic C-N bond can also occur under certain conditions, such as through radical isomerization mediated by thiols.^[10]

Table 3: Relevant Bond Dissociation Energies (BDE)

Bond	BDE (kcal/mol)	BDE (kJ/mol)	Significance
Primary Allylic C-H (in propene)	87	~364	Lower than typical C-H bonds, making it a reactive site for radical abstraction. ^[9]
C-H (in ethane)	101.1	423.0	A standard for comparing C-H bond strengths. ^[11]
Allylic C-N	~50-60 (estimated)	~210-250	Relatively weak and can be cleaved under specific reaction conditions. ^[10]
CH ₃ -NH ₂	79	331	For comparison of a simple C-N bond. ^[12]

IV. Applications in Drug Development: Antifungal Agents

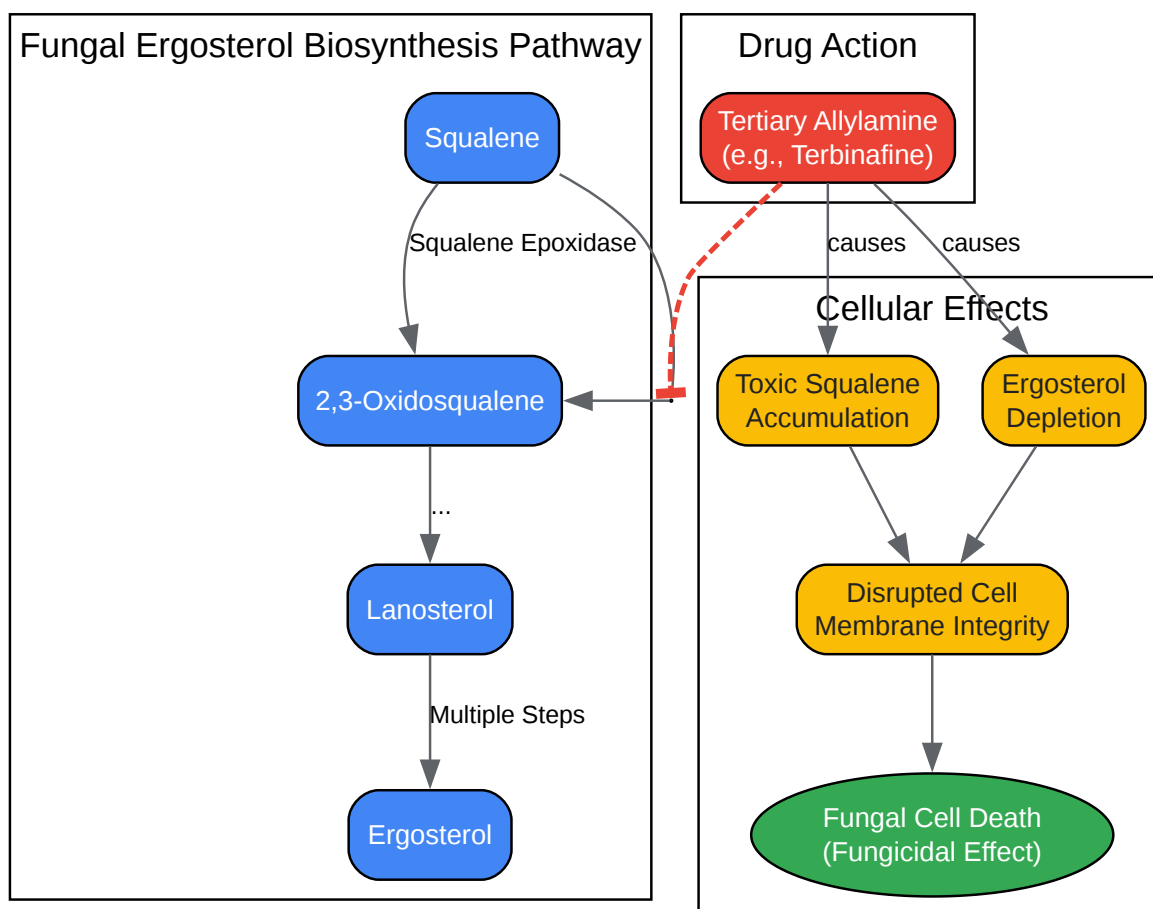
Tertiary allylamines are a cornerstone in the development of modern antifungal drugs.^[13] Key examples include Terbinafine (Lamisil®) and Naftifine, which are highly effective against a broad spectrum of pathogenic fungi, especially dermatophytes that cause infections of the skin, hair, and nails.^{[14][15]}

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of tertiary allylamines stems from their specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^{[15][16][17]}

- **Target Enzyme:** Squalene epoxidase is responsible for converting squalene into 2,3-oxidosqualene (squalene epoxide).^{[17][18]}
- **Inhibition:** Allylamine drugs act as non-competitive inhibitors of this enzyme.^[15] They exhibit a high selectivity for the fungal enzyme over its mammalian counterpart, which is crucial for their favorable safety profile.^{[17][19]}
- **Biochemical Consequences:** The inhibition of squalene epoxidase leads to two primary effects that are detrimental to the fungal cell:
 - **Ergosterol Depletion:** Ergosterol, the fungal equivalent of cholesterol in mammals, is a vital component of the fungal cell membrane, regulating its fluidity and integrity. A deficiency in ergosterol disrupts membrane function and arrests fungal growth.^{[15][18]}
 - **Squalene Accumulation:** The blockage of the pathway causes the intracellular accumulation of squalene to toxic levels.^{[15][17]} High concentrations of squalene are believed to interfere with membrane function and cell wall synthesis, ultimately leading to cell death (fungicidal action).^[15]

Antifungal Mechanism of Tertiary Allylamines



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Caption: Mechanism of action for tertiary allylamine antifungal drugs.

V. Conclusion

The fundamental chemistry of tertiary allylamines is rich and varied, offering a versatile scaffold for synthetic chemists and a potent pharmacophore for drug development professionals. Their synthesis has evolved from classical methods to highly efficient transition-metal-catalyzed reactions. Their reactivity, governed by the allylic functional group, provides avenues for further chemical modification. Most importantly, their role as specific inhibitors of fungal squalene epoxidase has established them as a critical class of antifungal agents, demonstrating a clear and potent application of their unique chemical properties to solve significant challenges in

medicine. A thorough understanding of their core chemistry is essential for the continued innovation and development of new molecules based on this important structural motif.

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